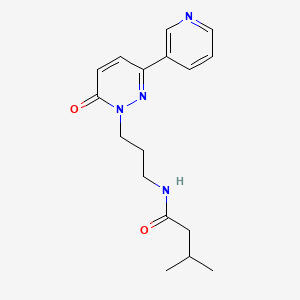
3-methyl-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-methyl-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)butanamide is a useful research compound. Its molecular formula is C17H22N4O2 and its molecular weight is 314.389. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-methyl-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)butanamide is a complex organic compound that belongs to the class of pyridazinone derivatives, which are known for their diverse biological activities. This compound features a unique structure that includes a pyridazinone ring and a pyridine moiety, suggesting potential for various pharmacological applications.
Chemical Structure and Properties
The molecular formula of this compound is C16H20N4O2, with a molecular weight of approximately 300.36 g/mol. The compound's structural complexity allows it to interact with multiple biological targets, enhancing its potential therapeutic effects.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀N₄O₂ |
| Molecular Weight | 300.36 g/mol |
| CAS Number | 1021027-04-2 |
Antimicrobial Properties
Pyridazinone derivatives, including this compound, have been investigated for their antimicrobial properties. Studies indicate that compounds in this class may exhibit significant activity against various bacterial strains, making them potential candidates for antibiotic development.
Anticancer Activity
Research into the anticancer properties of similar compounds has shown promising results. For instance, derivatives with structural similarities have been found to inhibit cell proliferation in cancer cell lines, suggesting that this compound may also possess anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells and disruption of mitotic processes.
The mechanism of action for this compound likely involves interaction with specific enzymes or receptors within cancerous or microbial cells. The presence of the pyridine and pyridazinone moieties may facilitate binding to these targets, leading to inhibition of their normal function and subsequent therapeutic effects.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at a major pharmaceutical university evaluated the antimicrobial efficacy of various pyridazinone derivatives, including compounds structurally related to this compound). The results indicated a significant reduction in bacterial growth for several strains, including Staphylococcus aureus and Escherichia coli, suggesting that further exploration into this compound's antimicrobial potential is warranted.
Study 2: Anticancer Properties
In another investigation published in a peer-reviewed journal, the anticancer properties of pyridazinone derivatives were assessed using human cancer cell lines. The study found that these compounds induced cell cycle arrest and apoptosis in treated cells. Specifically, the derivative resembling this compound demonstrated IC50 values indicating potent cytotoxicity against several cancer types.
Summary of Findings
| Study Type | Findings |
|---|---|
| Antimicrobial | Significant inhibition of bacterial growth |
| Anticancer | Induced apoptosis and cell cycle arrest |
Eigenschaften
IUPAC Name |
3-methyl-N-[3-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)propyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-13(2)11-16(22)19-9-4-10-21-17(23)7-6-15(20-21)14-5-3-8-18-12-14/h3,5-8,12-13H,4,9-11H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXJISFGOXSYKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCCCN1C(=O)C=CC(=N1)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














